ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an azetidine ring, and a piperazine carboxylate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the biosynthesis of prostaglandins, which are derived from arachidonic acid . The compound’s interaction with its targets leads to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins . This results in a reduction of inflammation and pain.
Result of Action
The suppression of the COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory effects . This can lead to a reduction in inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound, followed by cyclization under basic conditions.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Esterification: The final step involves the esterification of the piperazine carboxylate with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring or the benzo[d]thiazole moiety using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Drug Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(1-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate: This compound features a chloro substituent instead of a methoxy group, which may alter its biological activity and binding properties.
Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)morpholine-1-carboxylate: The piperazine ring is replaced with a morpholine ring, potentially affecting the compound’s pharmacokinetic properties.
Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-1-carboxylate: The piperazine ring is replaced with a piperidine ring, which may influence the compound’s overall biological activity.
Properties
IUPAC Name |
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZKPSJFBPDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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